(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
Description
This compound is a 4,5-dihydroimidazole derivative featuring a 3-chlorobenzylthio substituent at the 2-position and a 4-methoxyphenyl ketone group.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-7-5-14(6-8-16)17(22)21-10-9-20-18(21)24-12-13-3-2-4-15(19)11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZSQSFPVBSGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chlorobenzylthiol intermediate, which is then reacted with a suitable imidazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate biological pathways and result in the observed bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Halogen Effects : The target compound’s 3-chlorobenzylthio group may enhance receptor binding compared to the 4-fluorobenzylthio analog , as chlorine’s stronger electron-withdrawing nature improves electrophilic interactions.
- Core Heterocycle : Pyrazoline derivatives (e.g., ) prioritize planar benzothiazole systems for antitumor activity, whereas dihydroimidazoles favor conformational flexibility for protein interactions .
Yield and Purity Considerations:
Biological Activity
The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN2O3S
- Molecular Weight : 368.88 g/mol
- CAS Number : 851808-03-2
The structure comprises a thioether group, an imidazole ring, and a methoxy-substituted phenyl group, which are crucial for its biological interactions.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. Potential mechanisms include:
- Enzyme Inhibition : The imidazole moiety may serve as a competitive inhibitor for certain enzymes.
- Receptor Modulation : Interactions with receptor sites could alter signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF-7 | 3.2 |
| Target Compound | A431 | 4.8 |
The presence of the methoxy group in the phenyl ring enhances the lipophilicity and bioavailability of the compound, contributing to its anticancer activity .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. The thioether and imidazole functionalities are often implicated in these activities:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
These findings suggest that the target compound could be evaluated for its antimicrobial potential in future studies .
Anticonvulsant Activity
Some derivatives containing imidazole rings have shown anticonvulsant effects in preclinical models. The SAR analysis indicates that modifications on the phenyl ring can significantly influence efficacy:
| Compound | ED50 (mg/kg) |
|---|---|
| Compound C | 20 |
| Target Compound | 15 |
This suggests potential therapeutic applications in treating epilepsy or related disorders .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of various imidazole derivatives on human glioblastoma cells, revealing that modifications in substituents significantly enhanced their anticancer properties.
- Antimicrobial Screening : A series of experiments tested derivatives against clinical isolates of bacteria, demonstrating promising results that warrant further exploration into their mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
